molecular formula C18H13F6N5OS B12141134 N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12141134
M. Wt: 461.4 g/mol
InChI Key: QKVBURBNEYXRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a trifluoromethyl-substituted phenyl group and a pyridinyl-triazole core. The molecule’s structure comprises:

  • Acetamide backbone: The central acetamide group links the hydrophobic 3,5-bis(trifluoromethyl)phenyl moiety to the sulfur-containing triazole ring.
  • Electron-withdrawing substituents: The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the pyridinyl group may contribute to target binding via polar interactions.

Properties

Molecular Formula

C18H13F6N5OS

Molecular Weight

461.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H13F6N5OS/c1-29-15(10-2-4-25-5-3-10)27-28-16(29)31-9-14(30)26-13-7-11(17(19,20)21)6-12(8-13)18(22,23)24/h2-8H,9H2,1H3,(H,26,30)

InChI Key

QKVBURBNEYXRNB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides, prepared by reacting hydrazine derivatives with isothiocyanates, undergo cyclization in acidic or basic conditions. For the target compound, 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is synthesized via:

  • Reaction of pyridine-4-carbohydrazide with methyl isothiocyanate to form a thiosemicarbazide intermediate.

  • Cyclization using aqueous HCl under reflux (80–90°C, 6–8 hours).

Key Consideration : The methyl group at the N4 position is introduced via alkylation of the triazole precursor using methyl iodide in the presence of a base (e.g., K₂CO₃).

Synthesis of the 3,5-Bis(trifluoromethyl)phenyl Acetamide

Activation of the Carboxylic Acid

The acetamide linkage is formed via activation of acetic acid derivatives:

  • 3,5-Bis(trifluoromethyl)aniline is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.

  • Triethylamine (TEA) is used as a base to scavenge HCl, achieving >90% conversion.

Coupling with the Sulfanyl-Triazole Intermediate

The final coupling step involves:

  • Combining the sulfanyl-triazole intermediate with the activated acetamide in acetonitrile under reflux (82°C, 24 hours).

  • Monitoring by thin-layer chromatography (TLC) confirms reaction completion.

Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the target compound in 65–70% yield.

Alternative Industrial-Scale Methods

Continuous Flow Synthesis

Recent advancements employ microreactors for the triazole cyclization step, reducing reaction time from hours to minutes (e.g., 15 minutes at 120°C). This method enhances throughput and minimizes byproduct formation.

Halogenation Techniques

Drawing from patent literature, halogenation of benzylalcohol intermediates (e.g., using HBr/H₂SO₄) is adapted to introduce bromine or chlorine atoms at specific stages, though this is less common for the target compound.

Critical Analysis of Reaction Conditions

ParameterOptimal ConditionImpact on Yield
Cyclization Temp. 80–90°CPrevents decomposition
Alkylation Agent Methyl iodide (1.2 eq)Ensures complete N-methylation
Coupling Solvent AcetonitrileEnhances nucleophilicity
Purification Silica gel chromatographyRemoves unreacted aniline

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation : Use of electron-withdrawing groups (e.g., pyridin-4-yl) directs cyclization to the desired position.

  • Trifluoromethyl Group Stability : Avoid strong bases (e.g., NaOH) to prevent defluorination; instead, use mild conditions (e.g., K₂CO₃).

  • Sulfur Oxidation : Conduct reactions under nitrogen to minimize disulfide formation .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in substituents on the triazole ring or aromatic groups, significantly altering physicochemical and biological properties. Key comparisons include:

Compound Triazole Substituents Aromatic Group Molecular Formula Notable Features
Target Compound 4-methyl, 5-(pyridin-4-yl) 3,5-bis(trifluoromethyl)phenyl C₂₁H₁₆F₆N₅OS (inferred) Enhanced lipophilicity (CF₃), potential kinase inhibition via pyridine interaction
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-chlorophenyl), 5-(pyridin-4-yl) 3,5-bis(trifluoromethyl)phenyl C₂₃H₁₄ClF₆N₅OS Chlorine atom increases molecular mass (557.897 Da) and may enhance halogen bonding
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 4-amino, 5-(furan-2-yl) Variable aryl groups Not specified Furan introduces electron-rich heterocycle; anti-exudative activity in rodent models

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl groups in the target compound and its chlorophenyl analog increase logP values compared to furan-containing derivatives .
  • Molecular Weight : The target compound (inferred MW ~539 Da) is lighter than the chlorophenyl analog (557.897 Da) due to substitution of Cl with methyl .
  • Solubility: Pyridinyl and amino groups may improve aqueous solubility relative to purely aromatic analogs.

Pharmacological Activity

  • Anti-exudative Effects : Furan-triazole derivatives demonstrated dose-dependent anti-exudative activity in rats, likely mediated by modulation of inflammatory pathways . The target compound’s pyridinyl group may offer similar or enhanced efficacy through kinase or receptor interactions.
  • Binding Affinity : Chlorophenyl substitution in could improve target binding via halogen bonds, whereas methyl groups in the target compound may favor steric interactions.

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄F₆N₄OS. The compound features:

  • Trifluoromethyl-substituted phenyl group
  • Triazole ring with a pyridine moiety
  • Sulfanyl acetamide functional group

These structural components contribute to its lipophilicity and potential binding affinity to various biological targets, which may lead to therapeutic effects such as anti-inflammatory and anticancer properties .

Enzyme Inhibition and Receptor Modulation

Studies indicate that this compound acts as an enzyme inhibitor and receptor modulator. The presence of the triazole and pyridine rings enhances its interaction with biological targets. Notably, it has shown effectiveness in inhibiting specific enzymes involved in various biochemical pathways .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity. Research has demonstrated that derivatives of 1,2,4-triazoles often possess antifungal and antibacterial properties. For instance, compounds with similar triazole structures have shown minimum inhibitory concentrations (MICs) as low as 0.125–8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of triazole derivatives similar to this compound. Results indicated that these compounds could inhibit cancer cell proliferation through modulation of specific signaling pathways associated with tumor growth .

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of triazole-containing compounds. The findings suggested that the compound could reduce inflammatory markers in vitro by inhibiting key enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

Comparative Analysis with Related Compounds

A comparative analysis highlights structural similarities between this compound and other triazole derivatives:

Compound NameStructural FeaturesUnique Attributes
2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamideContains thiophene instead of pyridinePotentially different biological activity due to sulfur-containing ring
2-{[4-cyano-6-(pyridin-3-yl)-4H-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamideCyanide substituent on triazoleMay exhibit different reactivity patterns
N-[3-(trifluoromethyl)phenyl]-2-{[5-(pyridin-3-yloxy)-4H-triazol]}acetamideDifferent substituents on triazoleVariation in pharmacological profiles

This table illustrates the diversity within the chemical class while showcasing the unique trifluoromethyl and sulfanyl functionalities present in N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yloxy)-4H-triazol]}acetamide that may confer distinct properties not found in others .

Q & A

Q. What are the critical steps in synthesizing N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis involves:
  • Step 1 : Formation of the triazole-thiol intermediate via condensation of pyridine-4-carbohydrazide with substituted isothiocyanates under reflux in ethanol, followed by NaOH treatment .
  • Step 2 : Alkylation of the thiol group using α-chloroacetamide derivatives in the presence of KOH or pyridine as a base .
  • Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
  • Key Parameters : Reaction temperature (120–150°C), solvent polarity, and catalyst selection (e.g., zeolite-Y for improved yield) .

Q. How is the structural integrity and purity of the compound confirmed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., trifluoromethyl protons at δ 7.8–8.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Retention time analysis (C18 column, acetonitrile/water mobile phase) for purity assessment .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 557.051) .
  • X-ray Crystallography : For definitive stereochemical assignment (if single crystals are obtained) .

Q. What functional groups contribute to its biological activity?

  • Methodological Answer :
  • Triazole Ring : Participates in hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
  • Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability via hydrophobic interactions .
  • Sulfanyl Linker : Facilitates redox-mediated interactions with cysteine residues in targets .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace pyridinyl with furan) and compare IC₅₀ values (Table 1) .
  • Target Validation : Use CRISPR/Cas9-mediated gene knockout to confirm target specificity .

Table 1 : Bioactivity variation with substituent modifications

Substituent (R)Target IC₅₀ (µM)Reference
Pyridin-4-yl0.45
Furan-2-yl1.20
Thiophen-2-yl0.89

Q. What computational strategies predict reactivity and binding modes?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to identify nucleophilic/electrophilic sites .
  • Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., EGFR kinase, PDB: 1M17) with scoring functions (ΔG < -9 kcal/mol indicates strong binding) .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How to optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., solvent ratio, catalyst loading) .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., Omura-Sharma-Swern oxidation for improved yield) .
  • In-line Analytics : Real-time HPLC monitoring to adjust parameters dynamically .

Q. How to address stability issues during storage or biological assays?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at -20°C under argon .
  • pH-Dependent Degradation : Use buffered solutions (pH 6.5–7.5) for in vitro assays .
  • Lyophilization : For long-term stability, lyophilize with trehalose as a cryoprotectant .

Q. What strategies validate interactions with putative biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .
  • Mutational Analysis : Engineer target proteins (e.g., alanine scanning) to identify critical residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.